![molecular formula C9H7ClF3NO2 B068845 N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide CAS No. 175278-36-1](/img/structure/B68845.png)
N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide
Overview
Description
N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide, also known as N-CF3-Phenylacetamide, is a synthetic molecule with a wide range of applications in scientific research. It is a white to off-white powder with a melting point of 70-73°C and a boiling point of 171-173°C. N-CF3-Phenylacetamide is used in a variety of laboratory experiments, including as a reagent for organic synthesis, as a ligand for transition metal complexes, and as an inhibitor of enzymes.
Scientific Research Applications
New powder diffraction data of some derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide—New potential pesticides : This study characterizes several derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide, through X-ray powder diffraction. These compounds are identified as potential pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
New powder diffraction data of some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide-potential pesticides : This research also explores derivatives of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl] acetamide. These derivatives are potential pesticides, characterized using X-ray powder diffraction (Olszewska, Tarasiuk, & Pikus, 2011).
Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes : This study investigates the metabolism of various chloroacetamide herbicides, which are structurally related to N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide. It highlights the metabolic pathways and potential health implications of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Mechanism of Action
Target of Action
The primary target of N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide, also known as Triflumuron, is the chitin biosynthesis in insects . Chitin is a crucial component of the exoskeleton of insects and other arthropods. By inhibiting chitin synthesis, the compound disrupts the normal growth and development of these organisms .
Mode of Action
Triflumuron acts primarily as a feeding poison for biting and sucking pests . It interferes with the chitin biosynthesis of insects, particularly in immature life stages . This disruption prevents the proper formation of the exoskeleton during molting, leading to the death of the insect .
Biochemical Pathways
The compound affects the chitin biosynthesis pathway in insects . Chitin is synthesized from N-acetylglucosamine, a derivative of glucose. Triflumuron inhibits this process, leading to an inability to form a proper exoskeleton .
Pharmacokinetics
The absorption, distribution, and excretion of Triflumuron have been studied in rats . Oral absorption of Triflumuron was estimated to be greater than 77% based on excretion of 41% in bile and 32% in urine, together with 4% in blood and carcass at 48 hours in bile-cannulated rats . The radioactivity was distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and in fatty tissues .
Result of Action
The result of Triflumuron’s action is the death of the insect pests . By inhibiting chitin synthesis, the compound prevents the proper formation of the exoskeleton during molting. This leads to the death of the insect, providing effective pest control .
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-5(15)14-7-3-2-6(10)4-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYOBXWNWKZLSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371516 | |
Record name | N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175278-36-1 | |
Record name | N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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